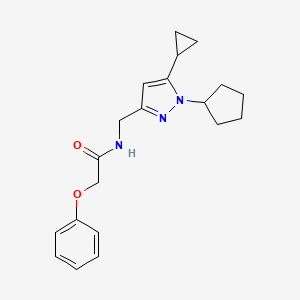

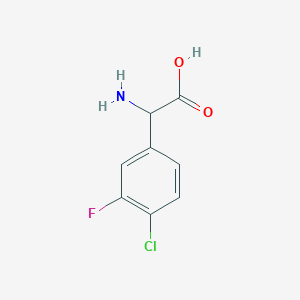

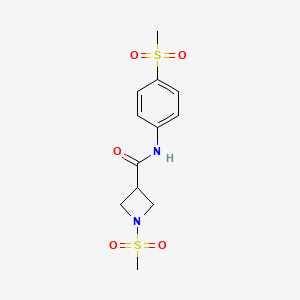

(4-chlorophenyl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-chlorophenyl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17ClF2N6O and its molecular weight is 418.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Evaluation

One study explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to the one . These derivatives showed promising in vivo anti-inflammatory and in vitro antibacterial activities. This research suggests potential applications in developing new anti-inflammatory and antibacterial agents (Ravula et al., 2016).

Synthesis, Spectral Characterization, and Docking Studies

Another study focused on the synthesis and characterization of thiazolyl and thiophene derivatives, closely related to the compound of interest. The research included density functional theory (DFT) calculations and molecular docking studies to evaluate the antibacterial activity of the synthesized compounds (Shahana & Yardily, 2020).

Luminescence Switching Applications

Research on organic donor-acceptor molecules similar to the compound demonstrated applications in modulating luminescence switching between delayed fluorescence and room-temperature phosphorescence. Such properties are of interest for the development of new organic light-emitting diodes (OLEDs) and other photoluminescent materials (Wen et al., 2021).

Antimicrobial and Anticancer Agents

A study on pyrazole derivatives with structural similarities to the query compound highlighted their potential as antimicrobial and anticancer agents. The research underscores the importance of novel heterocyclic compounds in therapeutic applications (Hafez et al., 2016).

Molecular Docking and Antimicrobial Activity

Further research into compounds with similar structures involved molecular structure analysis, spectroscopic, and quantum chemical studies, alongside molecular docking to evaluate antimicrobial activity. These findings contribute to the understanding of how structural variations influence biological activity (Sivakumar et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound (4-chlorophenyl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is glutathione peroxidase 4 (GPX4) . GPX4 is an important selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by iron-catalyzed formation of free radicals from lipid peroxides .

Mode of Action

The compound this compound interacts with GPX4 by inhibiting its activity . This inhibition disrupts the protective role of GPX4, leading to an increase in the formation of free radicals from lipid peroxides . The compound is a prodrug that requires cellular activation to bind GPX4 .

Biochemical Pathways

The inhibition of GPX4 by this compound affects the biochemical pathway of ferroptosis . Ferroptosis is a form of regulated cell death that is distinct from other forms of cell death like apoptosis, necrosis, and autophagy . It is characterized by the iron-dependent accumulation of lipid peroxides to lethal levels .

Pharmacokinetics

It is soluble in dmso (up to 30 mg/ml), which suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the induction of ferroptosis in cells . Specifically, it has been found to be selectively lethal to cells expressing HRAS, a gene that codes for a protein belonging to the Ras superfamily of small GTPases .

Action Environment

It is stable for 1 year from the date of purchase as supplied, and solutions in dmso may be stored at -20°c for up to 3 months .

Propiedades

IUPAC Name |

(4-chlorophenyl)-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF2N6O/c20-14-3-1-13(2-4-14)19(29)27-9-7-26(8-10-27)12-18-23-24-25-28(18)15-5-6-16(21)17(22)11-15/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSODZJSOXZLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)

![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)

![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)